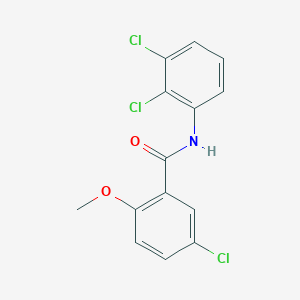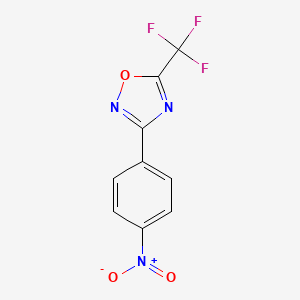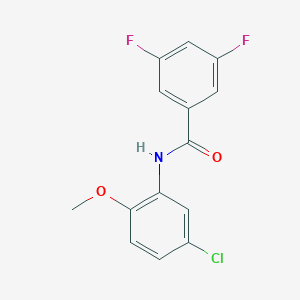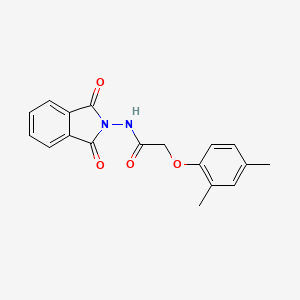![molecular formula C22H24N2O2 B5876092 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. This compound has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, the compound has been reported to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
Biochemical and physiological effects:
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has been shown to exert various biochemical and physiological effects. Some of the effects include:
1. Induction of apoptosis: The compound has been reported to induce apoptosis (programmed cell death) in cancer cells.
2. Modulation of neurotransmitters: The compound has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant activity.
3. Inhibition of inflammation: The compound has been reported to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: The compound has been shown to exhibit high potency against cancer cells and other disease targets.
2. Versatility: The compound can be used for various scientific research applications, including cancer research, neuroscience, and microbiology.
3. Low toxicity: The compound has been reported to have low toxicity in animal models.
Some of the limitations of 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one for lab experiments include:
1. Limited solubility: The compound has limited solubility in aqueous solutions, which may pose challenges for certain experiments.
2. Lack of clinical data: Although the compound has shown promising results in preclinical studies, there is a lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There is still much to be discovered about 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one. Some of the future directions for research on the compound include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of the compound in humans.
2. Mechanistic studies: More mechanistic studies are needed to understand the exact mechanism of action of the compound.
3. Formulation development: Formulation development is needed to improve the solubility and bioavailability of the compound.
4. Combination therapy: The compound may be used in combination with other drugs for enhanced therapeutic efficacy.
In conclusion, 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. The compound can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of this compound.
Synthesemethoden
The synthesis of 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can be achieved by various methods. One of the commonly used methods is the condensation reaction of 6-methyl-4H-chromen-4-one with 4-benzylpiperazine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of the compound include:
1. Anticancer activity: The compound has shown promising anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
2. Antidepressant activity: The compound has been reported to exhibit antidepressant activity in animal models.
3. Antimicrobial activity: The compound has demonstrated antimicrobial activity against various bacteria and fungi.
4. Anti-inflammatory activity: The compound has shown anti-inflammatory activity in animal models.
Eigenschaften
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)22(25)19(16-26-21)15-24-11-9-23(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDIPIBMANUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
